molecular formula C5H12N2O2S B12280850 N-(3-aminocyclobutyl)methanesulfonamide

N-(3-aminocyclobutyl)methanesulfonamide

Cat. No.: B12280850
M. Wt: 164.23 g/mol
InChI Key: PCNSOMQTRPPJJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminocyclobutyl)methanesulfonamide typically involves the reaction of 3-aminocyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminocyclobutyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .

Scientific Research Applications

N-(3-aminocyclobutyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-aminocyclobutyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-aminocyclobutyl)methanesulfonamide include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its cyclobutyl ring and methanesulfonamide group contribute to its stability and versatility in various chemical reactions .

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

N-(3-aminocyclobutyl)methanesulfonamide

InChI

InChI=1S/C5H12N2O2S/c1-10(8,9)7-5-2-4(6)3-5/h4-5,7H,2-3,6H2,1H3

InChI Key

PCNSOMQTRPPJJV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CC(C1)N

Origin of Product

United States

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